Fikk9.1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fikk9.1-IN-1 is a potent inhibitor of the FIKK9.1 kinase, an essential protein for the survival of the malaria parasite, Plasmodium falciparum . This compound interacts with the ATP-binding residues in FIKK9.1, disrupting the parasite’s life cycle and leading to its death . This compound has shown significant antimalarial activity, making it a promising candidate for the development of new antimalarial drugs .
Preparation Methods
The synthesis of Fikk9.1-IN-1 involves the virtual screening of organic structural scaffolds from a chemical library . The top hits are identified based on their conformations and molecular interactions with the ATP biophore . These hits are then validated under in vitro conditions . The preparation of this compound specifically involves the synthesis of highly substituted 1,3-selenazolidin-2-imine and thiophene derivatives . The reaction conditions for these syntheses include the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations .
Chemical Reactions Analysis
Fikk9.1-IN-1 undergoes various chemical reactions, including phosphorylation inhibition . The compound interacts with the ATP-binding residues in FIKK9.1, preventing ATP from binding to the kinase . This inhibition reduces the ability of FIKK9.1 kinase to phosphorylate its substrates, leading to the disruption of the parasite’s life cycle . The major products formed from these reactions are the phosphorylated substrates of FIKK9.1 .
Scientific Research Applications
Fikk9.1-IN-1 has several scientific research applications, particularly in the field of antimalarial drug development . The compound’s ability to inhibit FIKK9.1 kinase makes it a valuable tool for studying the molecular mechanisms of malaria parasite survival and identifying potential therapeutic targets . Additionally, this compound can be used in biochemical assays to screen for other potential kinase inhibitors . Its antimalarial activity also makes it a candidate for further development and optimization in medicinal chemistry .
Mechanism of Action
The mechanism of action of Fikk9.1-IN-1 involves the inhibition of FIKK9.1 kinase by interacting with its ATP-binding residues . This interaction prevents ATP from binding to the kinase, thereby reducing its ability to phosphorylate its substrates . The inhibition of FIKK9.1 kinase disrupts the parasite’s life cycle and leads to the death of the malaria parasite . The molecular targets and pathways involved in this mechanism include the ATP-binding domain of FIKK9.1 and the phosphorylation pathways regulated by this kinase .
Comparison with Similar Compounds
Fikk9.1-IN-1 is unique compared to other similar compounds due to its specific interaction with the ATP-binding residues in FIKK9.1 . Similar compounds include other kinase inhibitors that target different ATP-binding domains in various kinases . this compound’s specificity for FIKK9.1 kinase makes it particularly effective against the malaria parasite . Other similar compounds include highly substituted 1,3-selenazolidin-2-imine and thiophene derivatives, which also show antimalarial activity .
Properties
Molecular Formula |
C22H22N2Se |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-5-phenyl-3-propan-2-yl-1,3-selenazolidin-2-imine |
InChI |
InChI=1S/C22H22N2Se/c1-16(2)24-15-21(18-10-4-3-5-11-18)25-22(24)23-20-14-8-12-17-9-6-7-13-19(17)20/h3-14,16,21H,15H2,1-2H3 |
InChI Key |
LWPPICUNYNIVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC([Se]C1=NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.